

Technical Guide: Synthesis and Properties of 2-[(2-Fluorophenyl)methyl]propanedinitrile

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Compound of Interest

Compound Name:	2-[(2-Fluorophenyl)methyl]propanedinitrile
CAS No.:	338965-16-5
Cat. No.:	B3041685

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CAS Registry Number: 338965-16-5 Synonyms: 2-(2-Fluorobenzyl)malononitrile; Propanedinitrile, [(2-fluorophenyl)methyl]-[1][2]

Executive Summary

2-[(2-Fluorophenyl)methyl]propanedinitrile is a functionalized organic intermediate characterized by a malononitrile core substituted with a 2-fluorobenzyl moiety.[1] It serves as a "privileged scaffold" in drug discovery, particularly for the synthesis of 3,5-diamino-4-benzylpyrazoles and substituted pyrimidines. These heterocycles are structural motifs found in soluble Guanylate Cyclase (sGC) stimulators and various kinase inhibitors.

This guide provides a validated synthetic workflow, mechanistic insights, and property data for researchers utilizing this compound in high-value organic synthesis.

Chemical Profile & Properties[3][4][5][6][7][8][9]

Property	Data
IUPAC Name	2-[(2-Fluorophenyl)methyl]propanedinitrile
Molecular Formula	C ₁₀ H ₇ FN ₂
Molecular Weight	174.18 g/mol
CAS Number	338965-16-5
Appearance	White to off-white crystalline solid
Melting Point	58–62 °C (Typical for mono-benzyl malononitriles)
Solubility	Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Acidity (pKa)	~11 (C-H proton between nitriles)
Storage	Sealed, dry, room temperature (Hygroscopic)

Synthetic Pathways[8]

Two primary routes exist for the synthesis of this molecule.[3][4] The Direct Alkylation (Route A) is preferred for efficiency, while the Knoevenagel Condensation-Reduction (Route B) offers higher selectivity if dialkylation becomes problematic.

Route A: Direct Alkylation of Malononitrile (Recommended)

This method involves the nucleophilic substitution () of 2-fluorobenzyl chloride by the malononitrile carbanion.

Reaction Scheme:

Detailed Protocol

- Reagents: Malononitrile (1.0 equiv), 2-Fluorobenzyl chloride (1.0 equiv), Potassium Carbonate (

, 2.5 equiv), Potassium Iodide (KI, 0.1 equiv, catalyst).

- Solvent: Acetonitrile (ACN) or DMF.
- Conditions: 60–80 °C, 4–6 hours.

Step-by-Step Procedure:

- Activation: Dissolve malononitrile (6.6 g, 100 mmol) in anhydrous ACN (100 mL). Add finely powdered (34.5 g, 250 mmol) and stir at room temperature for 30 minutes to generate the carbanion.
- Addition: Add catalytic KI (1.6 g, 10 mmol) followed by the dropwise addition of 2-fluorobenzyl chloride (14.4 g, 100 mmol) over 20 minutes. Note: Slow addition is crucial to minimize di-alkylation.
- Reaction: Heat the mixture to reflux (80 °C) and monitor by TLC (Hexane:EtOAc 4:1) or HPLC.^[5]
- Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine. Dry over . Recrystallize from Ethanol/Hexane to obtain the product.

Route B: Knoevenagel Condensation & Reduction

Used when high purity is required to avoid bis-benzyl impurities.

- Condensation: 2-Fluorobenzaldehyde + Malononitrile
2-(2-Fluorobenzylidene)malononitrile.
- Reduction: 2-(2-Fluorobenzylidene)malononitrile +
Product.

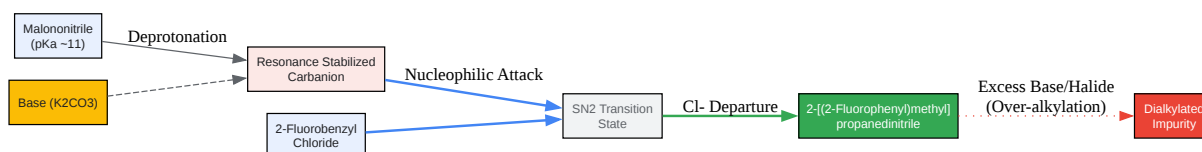
Mechanistic Analysis

The synthesis follows a classic

mechanism. The acidity of the methylene protons in malononitrile (

) allows for easy deprotonation by mild bases like carbonate. The resulting resonance-stabilized carbanion acts as a nucleophile, attacking the benzylic carbon of the halide.

Reaction Logic Diagram (Graphviz)



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Caption: Mechanistic pathway for the mono-alkylation of malononitrile. Control of stoichiometry prevents the red "SideProduct" pathway.

Applications in Drug Discovery[8]

This molecule is a versatile precursor for nitrogen-containing heterocycles found in sGC stimulators and kinase inhibitors.

Synthesis of 4-Benzylpyrazoles

Reaction with hydrazine hydrate yields 3,5-diamino-4-(2-fluorobenzyl)pyrazole. This scaffold is a key intermediate for fused pyrazolo-pyridines.

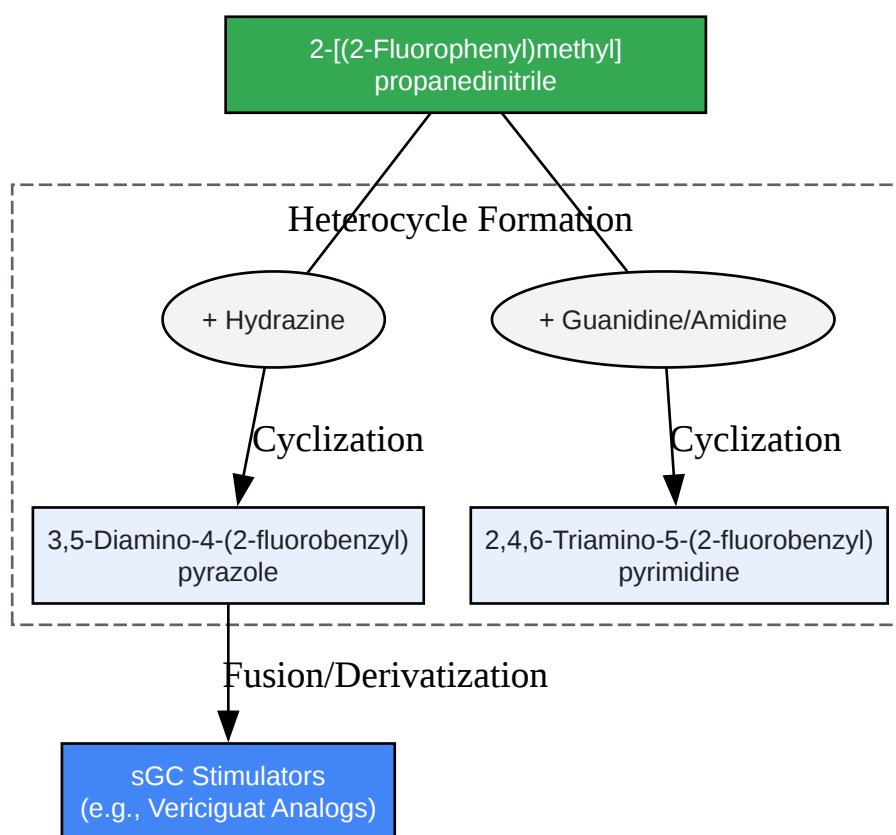
- Reaction: Reflux in Ethanol with Hydrazine Hydrate ()

Synthesis of Pyrimidines

Condensation with amidines (e.g., guanidine, formamidine) yields 4,6-diamino-5-(2-fluorobenzyl)pyrimidines.

- Relevance: These structures mimic the adenosine triphosphate (ATP) binding pocket in kinases and are explored in oncology.

Downstream Workflow Diagram



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Caption: Divergent synthesis of bioactive heterocycles from the malononitrile precursor.

Safety and Handling (MSDS Highlights)

- Hazards: Acute toxicity (Oral/Inhalation) due to nitrile groups. Causes skin irritation (H315) and serious eye irritation (H319).
- Cyanide Risk: Under strong acidic conditions or high heat, may release HCN. Maintain basic or neutral pH during workup.

- PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

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